Cas no 227017-97-2 (N-(pyridin-2-ylmethyl)pyridin-3-amine)
N-(pyridin-2-ylmethyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-(pyridin-2-ylmethyl)pyridin-3-amine
- N-[(Pyridin-2-yl)methyl]pyridin-3-amine
- CJA01797
- N-(2-Pyridylmethyl)pyridine-3-amine
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- Inchi: 1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2
- InChI Key: OELQXGHMMBRMDL-UHFFFAOYSA-N
- SMILES: N(C1C=NC=CC=1)CC1C=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 161
- XLogP3: 1.3
- Topological Polar Surface Area: 37.8
N-(pyridin-2-ylmethyl)pyridin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(pyridin-2-ylmethyl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B488528-50mg |
N-(pyridin-2-ylmethyl)pyridin-3-amine |
227017-97-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B488528-100mg |
N-(pyridin-2-ylmethyl)pyridin-3-amine |
227017-97-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B488528-500mg |
N-(pyridin-2-ylmethyl)pyridin-3-amine |
227017-97-2 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-62121-0.05g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-62121-0.1g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-62121-0.25g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-62121-0.5g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Enamine | EN300-62121-1.0g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 1.0g |
$256.0 | 2025-02-20 | |
| Enamine | EN300-62121-2.5g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 2.5g |
$503.0 | 2025-02-20 | |
| Enamine | EN300-62121-5.0g |
N-[(pyridin-2-yl)methyl]pyridin-3-amine |
227017-97-2 | 85.0% | 5.0g |
$743.0 | 2025-02-20 |
N-(pyridin-2-ylmethyl)pyridin-3-amine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-(pyridin-2-ylmethyl)pyridin-3-amine
Introduction to N-(pyridin-2-ylmethyl)pyridin-3-amine (CAS No. 227017-97-2)
N-(pyridin-2-ylmethyl)pyridin-3-amine, identified by its CAS number 227017-97-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring two pyridine rings connected by a methyl group, contributes to its distinctive chemical behavior and reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.
The pyridin-2-ylmethyl moiety and the pyridin-3-amine group are key functional units that influence the compound's interactions with biological targets. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as pharmacophores in various drug molecules. The presence of these aromatic rings enhances the compound's solubility and bioavailability, which are critical factors in drug design. Furthermore, the amine functionality provides a site for further chemical modifications, enabling the creation of more complex and tailored molecules.
In recent years, N-(pyridin-2-ylmethyl)pyridin-3-amine has been explored in several cutting-edge research studies aimed at developing new treatments for various diseases. One notable area of interest is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting these enzymes, kinase inhibitors have emerged as a major class of therapeutic agents. The structural features of N-(pyridin-2-ylmethyl)pyridin-3-amine make it a promising candidate for designing molecules that can selectively inhibit specific kinases, thereby reducing side effects and improving treatment efficacy.
Another area where this compound has shown promise is in the development of antiviral drugs. The ability of pyridine derivatives to interact with viral proteins has been leveraged to create inhibitors that disrupt viral replication cycles. N-(pyridin-2-ylmethyl)pyridin-3-amine, with its dual pyridine rings, offers a versatile platform for designing molecules that can target viral enzymes or receptors. Recent studies have demonstrated its potential in inhibiting the replication of certain RNA viruses by interfering with critical viral proteins. This research highlights the compound's significance in the ongoing efforts to develop new antiviral therapies.
The compound's utility extends beyond oncology and virology. It has also been investigated for its potential in treating neurological disorders. Neurological conditions often involve disruptions in neurotransmitter signaling pathways, and pyridine-based compounds have been shown to modulate these pathways effectively. N-(pyridin-2-ylmethyl)pyridin-3-amine has been explored as a precursor for developing drugs that can enhance or restore neurotransmitter function. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of N-(pyridin-2-ylmethyl)pyridin-3-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of pyridine derivatives to introduce the necessary substituents at the 2-position and 3-position of the pyridine ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently. The synthesis route must be carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
The pharmacological profile of N-(pyridin-2-ylmethyl)pyridin-3-amine is another critical aspect that has been extensively studied. Researchers have conducted comprehensive pharmacokinetic and pharmacodynamic analyses to understand how the compound behaves within biological systems. These studies involve evaluating parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicology (TOX). By gaining insights into these aspects, scientists can better assess the compound's potential as a drug candidate and identify any necessary modifications to improve its therapeutic efficacy.
In conclusion, N-(pyridin-2-yli...
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